Sodium aescinate, the monosodium salt of escin, is a mixture of saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). [] While often referred to simply as "escin," it's crucial to distinguish between the two. Escin represents the full complement of saponins found in horse chestnut, while sodium aescinate specifically refers to the isolated and purified monosodium salt form. This distinction is critical as sodium aescinate exhibits enhanced water solubility and pharmacological properties compared to raw escin.
Due to its diverse biological activities, sodium aescinate holds a significant role in scientific research, particularly in exploring its potential for various therapeutic applications. Its anti-inflammatory, anti-edema, and venotonic properties have garnered attention in studies focused on conditions such as cerebral edema, acute lung injury, and inflammatory diseases. [, , , , , ]
The synthesis of sodium aescinate involves several extraction and purification steps to ensure high purity and yield. Various methods have been developed, each with distinct parameters:
Sodium aescinate has a complex molecular structure characterized by its triterpenoid backbone. The molecular formula is , indicating it consists of 30 carbon atoms, 48 hydrogen atoms, 10 oxygen atoms, and one sodium atom.
Sodium aescinate can participate in various chemical reactions relevant to its pharmacological activity:
Sodium aescinate exerts its pharmacological effects primarily through the following mechanisms:
Sodium aescinate possesses several notable physical and chemical properties:
Sodium aescinate has several significant applications in medicine:
Sodium aescinate (SA), also known as escin sodium salt, is a complex mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree, primarily Aesculus hippocastanum L. (European horse chestnut). Other botanical sources include Aesculus turbinata Blume (Japanese horse chestnut) and Aesculus chinensis Bge (Chinese horse chestnut) [2] [7]. The seeds contain the precursor compound aescin, which is chemically processed to yield the water-soluble sodium salt formulation suitable for pharmaceutical applications. This extraction involves hydrolysis and purification to isolate the bioactive saponin components [9].
Chemically, SA is characterized as a sodium salt of ester-bonded triterpenoid saponins with a molecular formula of C~54~H~83~NaO~23~ and a molecular weight of 1123.21 g/mol [3] [4] [8]. Its structure features a hydrophobic aglycone (sapogenin) core and hydrophilic sugar moieties, conferring amphiphilic properties critical for its biological activity. The primary active constituents are four isomeric escins designated as sodium aescinate A, B, C, and D [10]. SA presents as a white to off-white crystalline powder with bitter and spicy sensory notes [9].
Table 1: Core Chemical Identifiers of Sodium Aescinate
Property | Value/Descriptor | Reference |
---|---|---|
IUPAC Name | Sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,8S,20S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | [4] [7] |
CAS Registry Number | 20977-05-3 | [3] [7] |
Molecular Formula | C~54~H~83~NaO~23~ | [3] [8] |
Synonyms | Escin sodium salt; Sodium escinate | [4] [8] |
Traditional use of horse chestnut seeds dates back centuries in European and Asian folk medicine for treating vascular disorders, hemorrhoids, and reducing tissue swelling [1] [2]. The therapeutic potential was formally recognized in modern pharmacopeias in the mid-20th century, leading to the development of standardized extracts. The isolation and structural characterization of aescin in the 1950s marked a pivotal transition from crude plant material to a defined pharmaceutical compound [1].
Modern pharmacology validates SA’s core biological activities:
Technological advancements have refined SA delivery systems. Traditional oral tablets and injections faced limitations like bioavailability issues and vascular irritation. Recent innovations include solid lipid nanoparticles (SLNs) for enhanced stability and reduced irritation, and arginine hydrochloride gels for rectal administration, improving mucosal tolerability and site-specific activity for hemorrhoid treatment [9] [10].
Sodium aescinate exists not as a single molecular entity but as a complex mixture of isomeric saponins. These isomers are structurally categorized into two primary classes based on substitutions at positions C21, C22, and C28:
These isomers exhibit distinct biochemical behaviors despite sharing a common core structure—a pentacyclic triterpenoid framework (aglycone) conjugated with oligosaccharide chains (glucose, glucuronic acid). The structural variations influence both pharmacological potency and pharmacokinetics. For instance, escin Ia demonstrates marginally higher cytotoxicity in renal proximal tubular (HK-2) cells compared to other isomers, with a half-maximal inhibitory concentration (IC~50~) of 40.5 μmol/L versus 42.1–48.7 μmol/L for its counterparts [2].
Table 2: Isomeric Variations in Sodium Aescinate
Isomer | Classification | Molecular Weight (g/mol) | Relative Cytotoxicity (IC~50~ in HK-2 cells) |
---|---|---|---|
Escin Ia | β-Escin | ~1123.21 | 40.5 μmol/L (Highest) |
Escin Ib | β-Escin | ~1123.21 | 48.7 μmol/L |
Isoescin Ia | α-Escin | ~1123.21 | 42.8 μmol/L |
Isoescin Ib | α-Escin | ~1123.21 | 45.1 μmol/L |
Data derived from experimental cytotoxicity assays [2]
Key molecular features driving SA’s bioactivity include:
Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have enabled precise quantification of these isomers in pharmaceutical preparations. Recent structural optimization focuses on nanocarrier systems (e.g., SLNs with particle sizes ~142 nm) to enhance solubility, stability, and target specificity while mitigating intrinsic physicochemical irritancy [9] [10]. Molecular docking studies reveal strong binding affinities between SA and heat shock proteins (HSP70, HSP90), suggesting mechanisms for its nephrotoxicity at high concentrations and informing structural refinements for improved safety profiles [2].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: